molecular formula C16H17N3O3S B290133 Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate

Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate

Cat. No.: B290133
M. Wt: 331.4 g/mol
InChI Key: GIMQQPXXVZQQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethyl ester group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with an ethyl ester and a methylsulfanyl group under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form alcohols.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl oxo (2-phenylethyl)aminoacetate: Similar structure but lacks the pyrimidine ring.

    2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Contains a pyridinium ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C16H17N3O3S/c1-3-22-15(21)12-9-18-16(23-2)19-14(12)17-10-13(20)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,17,18,19)

InChI Key

GIMQQPXXVZQQPU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC

Origin of Product

United States

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